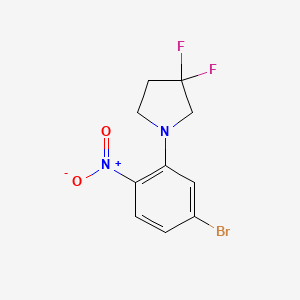
Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H8F3NO3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. The linear formula is C9H8F3NO3 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or a chemistry professional.Scientific Research Applications
Synthesis and Structural Studies
- Ethyl 4,4,4-trifluoroacetoacetate, a related compound, was used in the synthesis of trifluoromethylhydroxypyrazoles, indicating the potential of Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate in synthesizing novel compounds (Lee et al., 1990).
Novel Compound Formation
- A study showed the use of ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, synthesized by condensation and subsequent hydrolysis, leading to new heterocyclic compounds (Markova et al., 1970).
Cytotoxic Activity
- Novel 2H-Chromene derivatives, synthesized starting from salicylaldehyde and ethyl-4,4,4-trifluoroacetoacetate, were screened for cytotoxic activity against cancer cell lines, highlighting potential medicinal applications (Reddy et al., 2014).
Enzymatic Synthesis
- The enzymatic synthesis of isoniazid, an important tuberculosis treatment agent, was achieved using ethyl isonicotinate, demonstrating its application in pharmaceutical synthesis (Yadav et al., 2005).
Solid-Phase Synthesis
- The 1-(isopropoxy)ethyl group, closely related to this compound, was used in the solid-phase synthesis of oligoribonucleotides, which has implications in molecular biology and genetics (Ogawa et al., 1991).
Luminescence and Conductivity
- Coordination polymers synthesized from CuI and isonicotinic acid derivatives, including ethyl isonicotinate, showed significant differences in photoluminescence and electrical conductivity, which could be useful in material science and electronics (Hassanein et al., 2015).
Properties
IUPAC Name |
ethyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-7(14)13-4-6(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLWWQEANDVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














